1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Grignard reagents, where 3,5-bis(trifluoromethyl)phenyl magnesium bromide is reacted with 3-bromopropanone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides or thiols.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylthiourea
- 3,5-Bis(trifluoromethyl)thiophenol
- (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
Uniqueness
1-(3,5-Bis(trifluoromethylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of both trifluoromethylthio groups and a bromopropanone moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C11H7BrF6OS2 |
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Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6OS2/c12-5-7(19)1-6-2-8(20-10(13,14)15)4-9(3-6)21-11(16,17)18/h2-4H,1,5H2 |
InChI Key |
VKIMCQAGHSPSEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1SC(F)(F)F)SC(F)(F)F)CC(=O)CBr |
Origin of Product |
United States |
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